

Application Note: Synthesis of rac-Hydroxy Tizanidine Hydrochloride Reference Standard

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Compound of Interest

Compound Name: *rac Hydroxy Tizanidine Hydrochloride*

CAS No.: *1794829-08-5*

Cat. No.: *B565179*

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Abstract

The quantification of Tizanidine metabolites is a regulatory imperative under ICH Q3A/B guidelines. Among these, rac-Hydroxy Tizanidine (5-chloro-N-(5-hydroxy-4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine) presents unique synthetic challenges due to the labile hemiaminal moiety on the imidazoline ring. This protocol outlines a robust, three-stage synthetic route utilizing an acetal-cyclization strategy to secure the racemic 4-hydroxy-imidazoline scaffold without dehydration to the aromatic imidazole. The method ensures high purity (>98%) suitable for use as a primary Reference Standard (RS).

Introduction & Retrosynthetic Analysis

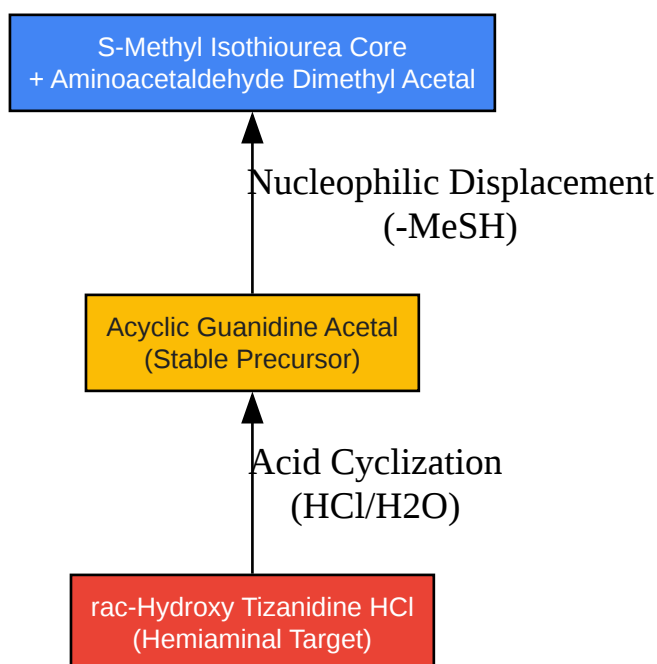
Tizanidine is a centrally acting

-adrenergic agonist.[1][2][3] Its metabolism involves CYP1A2-mediated oxidation, generating rac-Hydroxy Tizanidine. Unlike the parent drug, this metabolite contains a chiral center at the C4/C5 position of the imidazoline ring, existing as a racemic mixture of enantiomers.

Structural Challenge: The target molecule contains a carbinolamine (hemiaminal) functionality. Standard imidazoline syntheses (e.g., using ethylenediamine) yield the unsubstituted ring. Syntheses using glyoxal yield the aromatic imidazole. Therefore, a "masked aldehyde" approach using aminoacetaldehyde dimethyl acetal is required to access the hydroxy-dihydro-imidazole state.

Retrosynthetic Logic

- Target: rac-Hydroxy Tizanidine HCl.
- Disconnection: C-N bond formation at the imidazoline ring.
- Precursors:
 - Electrophile: S-Methyl-N'-(5-chloro-2,1,3-benzothiadiazol-4-yl)isothiourea (Activated Benzothiadiazole core).
 - Nucleophile: Aminoacetaldehyde dimethyl acetal (Masked hydroxy-ethylenediamine).
- Key Transformation: Acid-catalyzed deprotection of the acetal followed by spontaneous intramolecular cyclization to the hemiaminal.



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Figure 1: Retrosynthetic strategy for preserving the labile hydroxy-imidazoline ring.

Detailed Experimental Protocol

Phase 1: Preparation of the Activated Isothiourea Core

This step activates the benzothiadiazole amine for coupling.

Reagents:

- 4-Amino-5-chloro-2,1,3-benzothiadiazole (Starting Material)[3][4][5][6][7][8]
- Benzoyl isothiocyanate
- Sodium Hydroxide (NaOH)
- Iodomethane (MeI)
- Solvents: Acetone, Methanol

Protocol:

- Thioureaation: Dissolve 4-amino-5-chloro-2,1,3-benzothiadiazole (10.0 g, 54 mmol) in Acetone (100 mL). Add Benzoyl isothiocyanate (9.7 g, 59 mmol) dropwise. Reflux for 2 hours.
- Hydrolysis: Evaporate solvent. Suspend residue in 10% NaOH (50 mL) and reflux for 1 hour to cleave the benzoyl group. Acidify with HCl to precipitate 1-(5-chloro-2,1,3-benzothiadiazol-4-yl)thiourea. Filter and dry.[9][10]
- Methylation: Suspend the thiourea (10.0 g) in Methanol (100 mL). Add Iodomethane (3.0 mL, 1.1 eq) and stir at room temperature for 12 hours.
- Workup: Evaporate methanol. The residue is the hydroiodide salt of the S-methyl isothiourea. Neutralize with saturated NaHCO₃, extract with Ethyl Acetate, and concentrate to obtain the free base.

Phase 2: Coupling with Aminoacetal

Formation of the acyclic guanidine intermediate.

Reagents:

- S-Methyl isothiurea intermediate (from Phase 1)
- Aminoacetaldehyde dimethyl acetal (1.2 eq)
- Solvent: Isopropanol (IPA) or Ethanol

Protocol:

- Dissolve S-methyl isothiurea (5.0 g, 19.3 mmol) in IPA (50 mL).
- Add Aminoacetaldehyde dimethyl acetal (2.5 mL, 23 mmol).
- Reaction: Heat to reflux (80°C) for 6–8 hours. A trap containing bleach should be attached to the condenser outlet to neutralize evolved methanethiol (MeSH) gas.
- Monitoring: Monitor by TLC (DCM:MeOH 9:1). The starting material spot ($R_f \sim 0.6$) should disappear, replaced by the polar guanidine acetal ($R_f \sim 0.3$).
- Isolation: Concentrate under vacuum to yield the crude Guanidine Acetal Intermediate as a viscous oil. Use directly in the next step.

Phase 3: Acid-Catalyzed Cyclization to rac-Hydroxy Tizanidine

This is the critical step. Conditions must be controlled to prevent dehydration to the aromatic imidazole.

Reagents:

- Crude Guanidine Acetal
- 2N Hydrochloric Acid (HCl)
- 1,4-Dioxane^[5]^[11]

Protocol:

- Dissolve the crude oil in 1,4-Dioxane (30 mL).
- Add 2N HCl (30 mL) dropwise at 0°C.
- Cyclization: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 4–6 hours. Do not heat above 40°C, as this favors dehydration to the aromatic impurity (Tizanidine Related Compound A).
- Mechanism: The acid hydrolyzes the dimethyl acetal to the aldehyde, which immediately undergoes intramolecular nucleophilic attack by the guanidine nitrogen to close the ring, forming the 5-hydroxy-imidazoline.
- Workup: Lyophilize the reaction mixture to remove water and excess HCl. The residue is the crude rac-Hydroxy Tizanidine Hydrochloride.

Purification and Salt Formation

Reference standards require >98% purity. The crude product likely contains traces of the aromatic imidazole and unreacted acetal.

Method: Preparative RP-HPLC

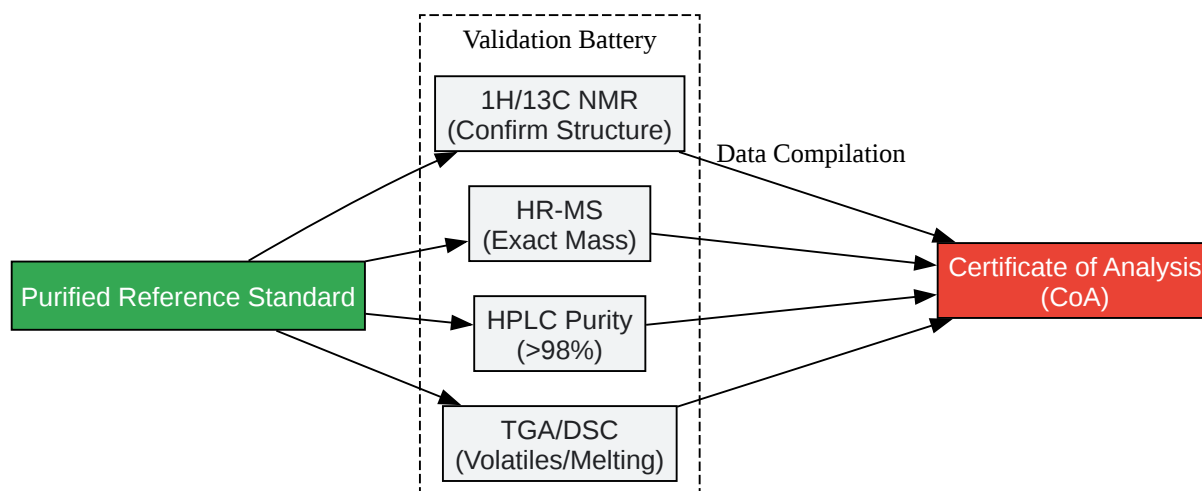
- Column: C18 Prep Column (e.g., Phenomenex Luna, 10µm, 250 x 21.2 mm).
- Mobile Phase A: 0.1% TFA in Water.
- Mobile Phase B: Acetonitrile.[\[6\]](#)[\[9\]](#)[\[12\]](#)
- Gradient: 0-20% B over 30 mins (The hydroxy metabolite is very polar).
- Collection: Collect the peak corresponding to the hemiaminal (elutes earlier than Tizanidine).
- Salt Conversion: Pool fractions, neutralize with dilute NaOH, extract into n-Butanol, and treat with 1.1 eq of ethereal HCl. Evaporate and recrystallize from Ethanol/Ether to obtain rac-Hydroxy Tizanidine Hydrochloride as a white to off-white solid.

Analytical Validation & Specifications

Data Summary Table

| Parameter | Specification | Method |
|-------------------------|---|-------------------------|
| Appearance | White to off-white powder | Visual |
| Identification (MS) | [M+H] ⁺ = 270.0/272.0 Da | ESI-MS (+ve) |
| Identification (1H NMR) | Characteristic hemiaminal CH signal at ~5.5-6.0 ppm | 400 MHz DMSO-d6 |
| Purity | > 98.0% | HPLC (Area %) |
| Chirality | Racemic (0° rotation) | Polarimetry |
| Counterion | 11.5% - 12.5% (Monohydrochloride) | Argentometric Titration |

Validation Workflow Diagram



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Figure 2: Analytical validation workflow for Reference Standard release.

Key Diagnostic Signals (NMR)

In DMSO-d6, the hemiaminal proton (CH-OH) is the distinguishing feature.

- Tizanidine (Parent): Ethylene bridge protons appear as a singlet/multiplet at ~3.4 ppm (4H).
- rac-Hydroxy Tizanidine:
 - CH-OH: Doublet or multiplet at ~5.5–5.9 ppm (1H).
 - CH₂-N: Diastereotopic protons at ~3.2–3.8 ppm (2H).
 - OH: Exchangeable singlet (often broad).

Storage and Stability

- Hygroscopicity: The HCl salt is hygroscopic.
- Stability: The hemiaminal is sensitive to dehydration. Store at -20°C under Argon/Nitrogen. Avoid acidic aqueous solutions for prolonged periods during analysis (prepare fresh).

References

- Parent Synthesis: Neumann, P. (1974). Imidazolin-2-ylamino-2,1,3-benzothiadiazoles. U.S. Patent 3,843,668.[1][8][13] [Link](#)
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- General Imidazoline Synthesis: Bazanov, D. R., et al. (2022).[14] "New effective antioxidants of cis-2,4,5-tris(hydroxyaryl)imidazoline type." [14] Mendeleev Communications.[14] (Describes acetal/aldehyde cyclization to hydroxy-imidazolines). [Link](#)
- Analytical Method: USP Monograph: Tizanidine Hydrochloride. United States Pharmacopeia. [9] (Provides HPLC conditions for related compounds). [Link](#)

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